

An In-depth Technical Guide to Methyl 2-fluoro-5-hydroxybenzoate

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Compound of Interest

Compound Name: Methyl 2-fluoro-5-hydroxybenzoate

CAS No.: 1084801-91-1

Cat. No.: B1391543

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This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and application of **Methyl 2-fluoro-5-hydroxybenzoate**. It is designed to provide not only foundational data but also field-proven insights into its handling and strategic utility.

Section 1: Introduction and Strategic Overview

Methyl 2-fluoro-5-hydroxybenzoate (CAS No. 1084801-91-1) is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1] As a substituted methyl salicylate, it belongs to the class of ortho-hydroxybenzoic acid esters. Its strategic value lies in the unique combination of three key functional groups on a single aromatic scaffold: a phenolic hydroxyl, a methyl ester, and an ortho-positioned fluorine atom.

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug design to modulate physicochemical and pharmacological properties.[2] Fluorine's high electronegativity and small size can enhance metabolic stability, increase binding affinity to target proteins, and improve bioavailability.[3][4] This makes **Methyl 2-fluoro-5-**

hydroxybenzoate a valuable and versatile building block for synthesizing more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[5]

This document provides a detailed exploration of its chemical identity, synthesis, spectral characteristics, reactivity, and safe handling protocols.

Caption: Chemical Structure of **Methyl 2-fluoro-5-hydroxybenzoate**.

Section 2: Physicochemical and Molecular Properties

Precise experimental data for **Methyl 2-fluoro-5-hydroxybenzoate** is not widely published. However, its properties can be reliably estimated from its isomers, particularly Methyl 5-fluoro-2-hydroxybenzoate (CAS 391-92-4), which shares the same molecular formula and functional group types.

Table 1: Physicochemical Properties of **Methyl 2-fluoro-5-hydroxybenzoate** and Its Isomer

Property	Value (Target Compound)	Reference/Note
CAS Number	1084801-91-1	[1]
Molecular Formula	C ₈ H ₇ FO ₃	[1]
Molecular Weight	170.14 g/mol	[1]
Appearance	Solid (Predicted)	Based on isomers[6]
Melting Point	Estimated: 30-34 °C	Based on isomer (CAS 391-92-4)[6]
Boiling Point	Estimated: ~50 °C at 0.15 mmHg	Based on isomer (CAS 391-92-4)[6][7]
Density	Estimated: ~1.309 g/cm ³	Predicted for isomer (CAS 391-92-4)[6][7]
pKa (Phenolic H)	Estimated: < 9.77	Predicted for isomer (CAS 391-92-4); likely lower due to ortho-F[6][8]

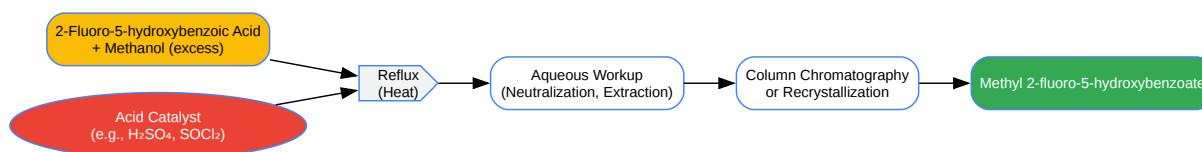
| Storage | Sealed in dry, room temperature [\[\[1\]\[6\]](#) |

Section 3: Synthesis and Purification

The most direct and industrially scalable route to **Methyl 2-fluoro-5-hydroxybenzoate** is the Fischer esterification of its corresponding carboxylic acid precursor, 2-fluoro-5-hydroxybenzoic acid (CAS 2774480-2).[\[9\]](#)

Synthesis Pathway: Fischer Esterification

This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol, which serves as both reactant and solvent. The equilibrium is driven towards the ester product by using excess alcohol and/or by removing the water formed during the reaction.
[\[10\]](#)



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Caption: General workflow for the synthesis of **Methyl 2-fluoro-5-hydroxybenzoate**.

Experimental Protocol: Fischer Esterification

This protocol is a robust, field-proven methodology adapted from standard procedures for similar aromatic esters.[\[11\]](#)

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-5-hydroxybenzoic acid (1.0 eq).
- **Reagent Addition:** Add anhydrous methanol (20-30 mL per gram of carboxylic acid) to completely dissolve the starting material.

- **Catalyst Introduction:** Cool the mixture to 0 °C in an ice bath. Cautiously and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05-0.1 eq) or dropwise thionyl chloride (SOCl₂, ~1.2 eq). Causality Note: The acid protonates the carbonyl oxygen of the carboxylic acid, rendering it significantly more electrophilic and susceptible to nucleophilic attack by methanol.[12]
- **Reaction Execution:** Heat the mixture to reflux (approx. 65 °C for methanol) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching and Workup:** Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.
- **Extraction:** Redissolve the residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with saturated brine. Self-Validation: The bicarbonate wash is critical; effervescence confirms the presence of acid, and washing should continue until no more gas evolves, ensuring complete neutralization.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude ester via flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the final product.

Section 4: Spectroscopic Profile and Characterization

Experimental spectra for **Methyl 2-fluoro-5-hydroxybenzoate** are not readily available. The following data are predicted based on established principles and spectral data from analogous compounds like methyl salicylate.[13][14] Characterization is essential to confirm identity and purity.

Table 2: Predicted Spectroscopic Data

Technique	Feature	Predicted Chemical Shift / Wavenumber	Rationale and Key Insights
¹ H NMR	-OH (Phenolic)	5.0 - 9.0 ppm (broad s)	Shift is concentration and solvent-dependent.
	-OCH ₃ (Ester)	~3.9 ppm (s, 3H)	Typical singlet for a methyl ester.
	Ar-H (Aromatic)	6.8 - 7.5 ppm (m, 3H)	Complex multiplet pattern due to H-H and H-F coupling. Expect doublet of doublets for each proton.
¹³ C NMR	-OCH ₃	~52 ppm	Standard for methyl ester carbon.
	Aromatic C-H	115 - 125 ppm	Shielded by electron-donating OH group.
	Aromatic C-O	~150 ppm	Deshielded carbon attached to the hydroxyl group.
	Aromatic C-F	~158 ppm (d, ¹ JCF ≈ 240 Hz)	Large one-bond C-F coupling constant is highly diagnostic. [13]
	C=O (Ester)	~168 ppm	Typical carbonyl shift for an aromatic ester.
IR Spectroscopy	O-H stretch	3200 - 3500 cm ⁻¹ (broad)	Characteristic broad peak for a hydrogen-bonded phenol. [15]
	C-H stretch (sp ²)	3000 - 3100 cm ⁻¹	Aromatic C-H bonds.
	C=O stretch	1680 - 1710 cm ⁻¹ (strong)	Strong, sharp peak for the ester carbonyl. [16]

Technique	Feature	Predicted Chemical Shift / Wavenumber	Rationale and Key Insights
	C-F stretch	1200 - 1280 cm ⁻¹ (strong)	Strong absorption confirming the presence of the C-F bond.
Mass Spec (EI)	Molecular Ion (M ⁺)	m/z = 170	Corresponds to the molecular weight [C ₈ H ₇ FO ₃] ⁺ .
	Key Fragment	m/z = 138	Loss of methanol (-32) via ortho-effect, similar to methyl salicylate.[14]

| | Key Fragment | m/z = 111 | Loss of the methoxycarbonyl group (-59) [C₇H₄FO]⁺. |

Section 5: Chemical Reactivity and Mechanistic Insights

The reactivity of **Methyl 2-fluoro-5-hydroxybenzoate** is dictated by its three functional groups. Their interplay allows for selective transformations, making it a versatile synthetic intermediate.

- **Phenolic Hydroxyl Group:** The hydroxyl group is acidic. The presence of the electron-withdrawing fluorine atom in the ortho position is expected to increase its acidity (lower its pKa) compared to phenol itself, due to the powerful inductive effect (-I) stabilizing the corresponding phenoxide anion.[8][17] This site is a nucleophile and can undergo O-alkylation (Williamson ether synthesis) or O-acylation under basic conditions.
- **Ester Group:** The methyl ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to the parent carboxylic acid under either acidic or basic (saponification) conditions.[18] It can also undergo amidation with amines or transesterification with other alcohols.

- **Aromatic Ring:** The ring is activated towards electrophilic aromatic substitution (EAS). The hydroxyl group is a powerful ortho-, para-director, while the fluorine atom is also an ortho-, para-director (though deactivating). The ester group is a meta-director. The regiochemical outcome of EAS reactions will be a complex interplay of these directing effects, with substitution likely favoring positions ortho and para to the strongly activating hydroxyl group.

Section 6: Utility in Drug Discovery and Medicinal Chemistry

The true value of **Methyl 2-fluoro-5-hydroxybenzoate** is realized when it is used as a scaffold in the synthesis of larger, more complex molecules for pharmaceutical applications.

- **Metabolic Blocking:** A common strategy in drug design is to introduce fluorine at a metabolically labile position. A C-H bond that is susceptible to oxidation by Cytochrome P450 enzymes can be replaced with a C-F bond, which is much stronger and resistant to cleavage, thereby increasing the drug's half-life.[\[2\]](#)
- **Modulation of pKa:** The ortho-fluoro group's influence on the acidity of the phenolic proton can be critical for tuning a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to bind to a target receptor.[\[8\]](#)
- **Enhanced Binding Interactions:** Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of the drug candidate.[\[19\]](#)
- **Synthetic Handle:** The molecule provides three distinct points for chemical modification, allowing for the systematic exploration of chemical space during a lead optimization campaign. For instance, related fluorinated benzoates are used in the synthesis of macrocyclic ALK inhibitors for cancer treatment.[\[5\]](#)

Section 7: Safety and Handling

As specific GHS and safety data for CAS 1084801-91-1 are limited, it is prudent to adopt the safety precautions for its well-documented isomer, Methyl 5-fluoro-2-hydroxybenzoate (CAS 391-92-4).[\[20\]](#)

Table 3: GHS Hazard Information (Based on Isomer CAS 391-92-4)

Hazard Class	GHS Code	Statement
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.

| Respiratory Irritation | H335 | May cause respiratory irritation. |

Handling and Storage Recommendations:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
- Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials.[\[1\]](#)[\[6\]](#)
- Emergency Procedures: In case of contact, flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.

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